molecular formula C10H17NO B12278180 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one

Cat. No.: B12278180
M. Wt: 167.25 g/mol
InChI Key: NFEBNYHBATVLQS-UHFFFAOYSA-N
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Description

3-Tert-butyl-3-azabicyclo[311]heptan-6-one is a bicyclic compound featuring a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the reaction of tert-butylamine with a suitable precursor under controlled conditions to form the desired bicyclic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity and receptor binding, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-one is unique due to its specific bicyclic structure and the presence of a tert-butyl group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-one

InChI

InChI=1S/C10H17NO/c1-10(2,3)11-5-7-4-8(6-11)9(7)12/h7-8H,4-6H2,1-3H3

InChI Key

NFEBNYHBATVLQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CC(C1)C2=O

Origin of Product

United States

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